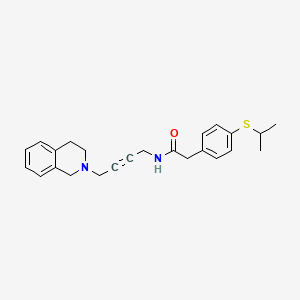
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
The study on the structural aspects of amide-containing isoquinoline derivatives has provided insights into the formation of gels and crystalline solids upon treatment with mineral acids. Notably, the formation of gels is facilitated by acids with non-planar anions, while planar anion acids, such as nitrate and carboxylate, do not support gelation. The research also delves into the crystal structures of these compounds, highlighting their interaction with host molecules like 1,4-dihydroxybenzene, which enhances fluorescence emission. This investigation into the structural properties and reactivity of isoquinoline-based amides could serve as a foundation for exploring the scientific applications of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide in various fields, including material science and fluorescence-based technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Characterization
The synthesis of related compounds, such as N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, has been achieved through Sonogashira cross-coupling, with the compound fully characterized by various spectroscopic methods. This research underscores the potential methodologies that could be applied to synthesize and characterize N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide, providing a basis for its application in medicinal chemistry and materials science (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2013).
Cyclization Reactions
Cyclization of nitroacetamide derivatives with a tethered phenyl ring has been explored, revealing a novel route to benzofused lactams. This research indicates the potential for cyclization reactions involving N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide, which could lead to the development of new compounds with applications in pharmaceuticals and organic synthesis (B. Fante, Y. Soro, S. Siaka, J. Marrot, J. Coustard, 2014).
Antimicrobial Activity
The synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their evaluation for antimicrobial activity highlights the potential of isoquinoline derivatives in combating microbial infections. This could suggest that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide and its derivatives may also possess antimicrobial properties, warranting further investigation in the field of antimicrobial drug development (N. Rao, T. Rao, B. Parvatamma, Y. Prashanthi, R. Cheedarala, 2020).
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-19(2)28-23-11-9-20(10-12-23)17-24(27)25-14-5-6-15-26-16-13-21-7-3-4-8-22(21)18-26/h3-4,7-12,19H,13-18H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSHMJADHGMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
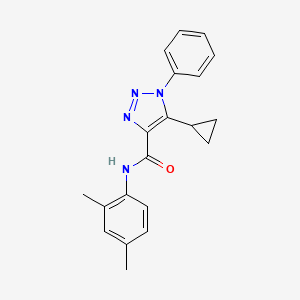
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)
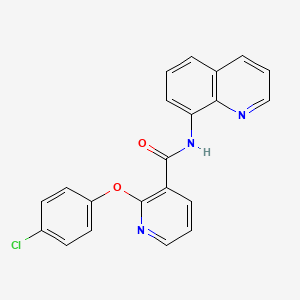
![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)
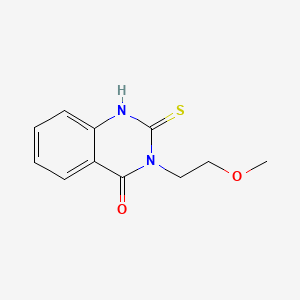
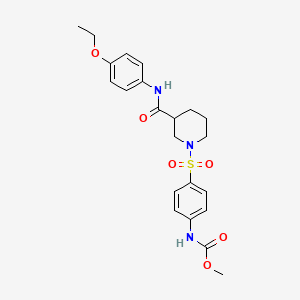
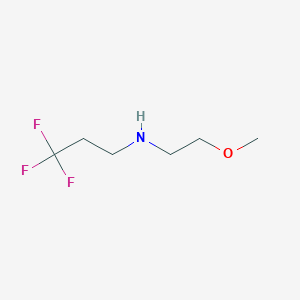
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)
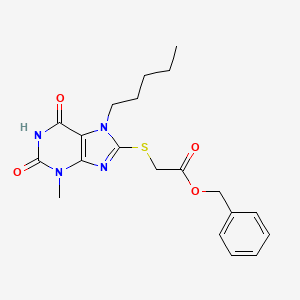
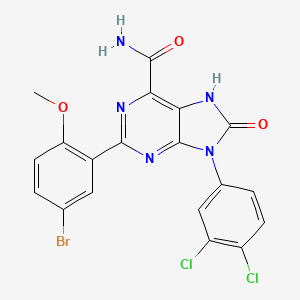
![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)